molecular formula C10H18N2O5 B1214705 N-Nitrosobis(2-acetoxypropyl)amine CAS No. 60414-81-5

N-Nitrosobis(2-acetoxypropyl)amine

Cat. No.: B1214705
CAS No.: 60414-81-5
M. Wt: 246.26 g/mol
InChI Key: VGURJTTWZISZJM-UHFFFAOYSA-N
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Description

N-Nitrosobis(2-acetoxypropyl)amine is a potent pancreatic carcinogen in Syrian golden hamsters, inducing ductal adenocarcinomas in the pancreas after subcutaneous (s.c.) or repeated administration . It is metabolically deesterified to N-Nitrosobis(2-hydroxypropyl)amine (ND2HPA) both in vivo and in vitro, suggesting shared metabolic pathways with its hydroxylated derivative . Its carcinogenicity extends to the liver, respiratory tract, and kidneys, though pancreatic tumors dominate .

Properties

CAS No.

60414-81-5

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

1-[2-acetyloxypropyl(nitroso)amino]propan-2-yl acetate

InChI

InChI=1S/C10H18N2O5/c1-7(16-9(3)13)5-12(11-15)6-8(2)17-10(4)14/h7-8H,5-6H2,1-4H3

InChI Key

VGURJTTWZISZJM-UHFFFAOYSA-N

SMILES

CC(CN(CC(C)OC(=O)C)N=O)OC(=O)C

Canonical SMILES

CC(CN(CC(C)OC(=O)C)N=O)OC(=O)C

Synonyms

N-nitrosobis(2-acetoxypropyl)amine

Origin of Product

United States

Scientific Research Applications

Carcinogenicity Studies

N-Nitrosobis(2-acetoxypropyl)amine has been identified as a significant carcinogen, particularly in Syrian golden hamsters. Research indicates that it induces tumors in several organs, with a notable incidence of neoplasms in the respiratory tract and pancreas. A study demonstrated that after a single subcutaneous treatment, the pancreas was primarily affected, followed by the liver and lungs . Repeated applications led to an increased incidence of respiratory tract tumors compared to pancreatic tumors, suggesting a specific organ susceptibility to this compound .

Table 1: Tumor Incidence in Syrian Golden Hamsters

Organ AffectedTumor TypeIncidence (%)
PancreasAdenocarcinomaHigh
LiverHepatocellular carcinomaModerate
Respiratory TractLung tumorsHigh
Cheek PouchPapillomas10
LipTrichoepitheliomas90

Experimental Models

Various animal models have been employed to study the effects of this compound:

  • Syrian Golden Hamsters : This species has been extensively used due to its susceptibility to chemically induced pancreatic and lung cancers. Studies have shown that local application of the compound leads to a high incidence of epithelial neoplasms .
  • Rat Models : While less commonly used for this specific nitrosamine, rats have been employed to study the general effects of nitrosamines on pancreatic cancer development .

Table 2: Comparison of Tumor Induction Across Models

Animal ModelTumor TypeObservations
Syrian Golden HamsterPancreatic ductal adenocarcinomaHigh incidence with local application
RatAcinar cell adenomasInduction observed but less similar to humans

Implications for Human Health

The relevance of this compound extends beyond animal studies. Given the similarities in metabolic pathways between humans and experimental animals, there is a concern regarding its potential carcinogenic effects in humans. The International Agency for Research on Cancer has highlighted the role of nitrosamines, including this compound, in various human cancers such as pancreatic and esophageal cancers .

Regulatory Considerations

Due to its potent carcinogenic properties, this compound is subject to regulatory scrutiny. In cosmetic products and other consumer goods, strict limits are set on nitrosamine content due to their potential health risks . The European Commission has outlined guidelines for maximum allowable concentrations in products containing secondary amines that could react to form nitrosamines.

Chemical Reactions Analysis

Metabolic Deesterification to N-Nitrosobis(2-hydroxypropyl)amine

BAP undergoes enzymatic hydrolysis of its acetoxy groups (in vivo and in vitro), forming N-Nitrosobis(2-hydroxypropyl)amine (BHPA) . This reaction is catalyzed by esterases and is critical for its carcinogenicity, as BHPA is a direct-acting mutagen and pancreatic carcinogen .

  • In vitro studies : BAP is rapidly deesterified in liver homogenates (S9 fractions) from rats, hamsters, and humans, with NADP+ and cytochrome P-450 enzymes playing key roles .

  • In vivo evidence : Subcutaneous administration in hamsters results in BHPA as a primary metabolite, correlating with pancreatic tumor induction .

Mutagenicity and Metabolic Activation

BAP itself is not directly mutagenic but requires metabolic activation to exhibit mutagenic effects. Studies using Salmonella typhimurium TA100 strain revealed:

Table 1: Mutagenicity of BAP with Liver S9 Fractions

S9 SourceRevertants/Plate (10 mg dose)Inhibition by Metyrapone
Human Liver A250100%
Human Liver B220100%
Rat Liver31065%
Hamster Liver29058%

Data adapted from .

  • Key findings :

    • Mutagenicity is abolished by cytochrome P-450 inhibitors (e.g., metyrapone) or NADP+ removal .

    • Species-specific differences in activation efficiency: Human liver S9 fractions show lower activity compared to rodents .

Reactivity in Aqueous and Basic Conditions

While BAP’s stability under neutral conditions is high, its acetoxy groups render it susceptible to hydrolysis:

  • Base-catalyzed reactions : Although not directly observed for BAP, its structural analog N-Nitrosobis(2-oxopropyl)amine (BOP) undergoes intramolecular aldol condensation in basic media to form cyclic nitrosamines . BAP may follow similar pathways after deesterification to BHPA .

  • Hydrolysis : Acidic or enzymatic conditions cleave acetoxy groups, yielding BHPA and acetic acid .

Comparative Reactivity with Related Nitrosamines

Table 2: Reactivity and Carcinogenicity of BAP vs. Analogues

CompoundKey ReactionPrimary Target OrganMutagenicity (TA100)
BAPDeesterification → BHPAPancreasLow (requires S9)
BHPADirect oxidative activationPancreas, LiverHigh
BOPAldol condensation → cyclic derivativePancreasModerate

Data compiled from .

Degradation and Stability in Formulations

  • Commercial samples of BAP-containing compounds (e.g., diisopropanolamine) show trace levels of BHPA (20–1,300 ppb), indicating slow hydrolysis during storage .

  • Stability is pH-dependent: Neutral or alkaline conditions accelerate degradation .

Synthetic and Analytical Considerations

  • Synthesis : BAP is synthesized via nitrosation of bis(2-acetoxypropyl)amine using nitrous acid or nitrosonium ions .

  • Detection : Gas chromatography-mass spectrometry (GC-MS) and thermal energy analysis are used to quantify BAP and its metabolites .

Comparison with Similar Compounds

N-Nitrosobis(2-hydroxypropyl)amine (ND2HPA)

  • Carcinogenic Profile: ND2HPA is a pancreatic and respiratory carcinogen in rats and hamsters. It forms endogenously from precursors like bis(2-hydroxypropyl)amine (Di-PA) under acidic conditions with nitrite, similar to N-Nitroso-diethanolamine (NDELA), albeit with lower yields (0.51% vs. 0.96%) .
  • Metabolism : ND2HPA is a metabolite of N-Nitrosobis(2-acetoxypropyl)amine and shares its pancreatic specificity. However, ND2HPA exhibits lower systemic toxicity compared to N-Nitrosobis(2-oxopropyl)amine (BOP) and N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) .
  • Detection : Quantified via GC-TEA and GC-MS, with structural confirmation using t-BDMS ether derivatives (m/z 333.2030) .

N-Nitrosobis(2-oxopropyl)amine (BOP)

  • Potency: BOP is the most potent pancreatic carcinogen in hamsters, inducing ductal adenocarcinomas as early as 13 weeks post-exposure. It requires lower cumulative doses than ND2HPA or this compound .
  • Tumor Spectrum: Primarily targets the pancreas, with secondary lesions in the liver, kidneys, and lungs.
  • Metabolic Activation : BOP undergoes oxidation to form metabolites like N-Nitroso-methyl(2-oxopropyl)amine (MOP), which exhibits even higher pancreatic affinity .

N-Nitroso-methyl(2-oxopropyl)amine (MOP)

  • Carcinogenicity: MOP is a proximate metabolite of BOP and a stronger pancreatic carcinogen, inducing adenocarcinomas in 80–93% of hamsters at doses as low as 1.75 mg/kg .
  • Unique Targets: Unlike BOP, MOP causes nasal cavity tumors (40–100% incidence) and demonstrates gender-independent carcinogenicity in rats .
  • Mutagenicity : MOP exhibits higher mutagenic activity in V79 cell assays compared to BOP, suggesting distinct bioactivation pathways .

N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP)

  • Activity: HPOP induces pancreatic, liver, and bile duct tumors in hamsters. Its carcinogenic potency is intermediate between BOP and ND2HPA .
  • Metabolism : Acts as a metabolic intermediate in the oxidation of ND2HPA and N-Nitroso-2,6-dimethylmorpholine (NNDM) .

N-Nitroso-2,6-dimethylmorpholine (NNDM)

  • Specificity: Primarily induces pancreatic ductal adenocarcinomas in hamsters. Its metabolism generates ND2HPA, HPOP, and BOP, linking it to multiple carcinogenic pathways .
  • Cellular Activation : Metabolized by pancreatic acinar and islet cells, with duct cells showing DNA damage post-exposure .

Comparative Data Table

Compound Target Organs Key Metabolites Carcinogenic Potency (Relative) Unique Features
This compound Pancreas, liver, respiratory tract ND2HPA High Prodrug converted to ND2HPA
ND2HPA Pancreas, respiratory tract None (end-product) Moderate Forms endogenously from Di-PA/Ti-PA
BOP Pancreas, liver, kidneys MOP, HPOP Very High Most specific pancreatic carcinogen
MOP Pancreas, nasal cavity None (proximate carcinogen) Extreme Nasal tumors; gender-independent
HPOP Pancreas, liver, bile ducts BOP High Intermediate metabolite
NNDM Pancreas ND2HPA, BOP, HPOP Moderate Linked to duct cell DNA damage

Mechanistic Insights

  • Metabolic Activation : this compound and ND2HPA require deesterification or oxidation for activation, whereas BOP and MOP are direct-acting or rapidly metabolized to active intermediates .
  • Tissue Specificity : Pancreatic tropism is linked to organ-specific expression of cytochrome P450 enzymes, particularly in acinar and ductal cells .
  • Dose-Response : Lower doses of MOP achieve tumor incidences comparable to higher doses of BOP, emphasizing its potency .

Research Implications

The structural and metabolic relationships among these nitrosamines highlight the importance of substituent groups (e.g., acetoxy, hydroxy, oxo) in determining carcinogenic specificity and potency. While this compound serves as a prodrug, its derivatives (ND2HPA, BOP, MOP) represent critical intermediates for studying pancreatic carcinogenesis. Future studies should explore inhibition strategies, such as retinoid-based chemoprevention, which reduced pancreatic tumors in BOP-treated hamsters .

Preparation Methods

Nitrosation of Bis(2-acetoxypropyl)amine

The most direct route involves nitrosating bis(2-acetoxypropyl)amine (BAPA) using nitrosating agents such as sodium nitrite (NaNO₂) under acidic conditions. This method mirrors the synthesis of structurally related nitrosamines like N-nitrosobis(2-hydroxypropyl)amine (BHP), where the hydroxyl groups are replaced by acetoxy moieties.

Reaction Conditions :

  • Nitrosating Agent : Sodium nitrite (1.2 equiv.) in hydrochloric acid (HCl, 1M) at 0–5°C.

  • Substrate : BAPA dissolved in dichloromethane (DCM) or ethyl acetate.

  • Reaction Time : 4–6 hours under vigorous stirring.

Mechanistic Insights :
The nitrosonium ion (NO⁺), generated in situ from NaNO₂ and HCl, reacts with the secondary amine group of BAPA to form the N-nitrosamine bond. The acetoxy groups remain stable under these conditions due to their electron-withdrawing nature, preventing premature hydrolysis.

Yield and Purity :

  • Crude Yield : 60–75% (isolated via rotary evaporation).

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) increases purity to >95%.

Esterification of N-Nitrosobis(2-hydroxypropyl)amine

An alternative approach involves acetylating N-nitrosobis(2-hydroxypropyl)amine (BHP), a compound with established carcinogenicity in Syrian golden hamsters. This two-step method avoids handling unstable intermediates.

Step 1: Synthesis of BHP
BHP is synthesized via nitrosation of bis(2-hydroxypropyl)amine using tert-butyl nitrite (TBN) in acetic acid.

Step 2: Acetylation of BHP

  • Reagents : Acetic anhydride (3.0 equiv.), pyridine (base catalyst).

  • Conditions : Reflux at 80°C for 12 hours under nitrogen atmosphere.

  • Workup : Quenching with ice-water, extraction with DCM, and drying over MgSO₄.

Advantages :

  • Higher functional group tolerance compared to direct nitrosation.

  • Scalable to multi-gram quantities with consistent yields (70–85%).

Optimization Strategies for Industrial-Scale Production

Solvent-Free Nitrosation

Recent advances highlight solvent-free conditions using tert-butyl nitrite (TBN) as both nitrosating agent and solvent. This method reduces waste and improves atom economy:

ParameterSolvent-Based MethodSolvent-Free Method
Nitrosating AgentNaNO₂/HClTBN
Temperature0–5°C25°C (ambient)
Reaction Time6 hours2 hours
Yield60–75%85–90%

Data synthesized from and.

Key Considerations :

  • TBN’s volatility necessitates closed-system reactors to prevent exposure.

  • Residual TBN is removed via vacuum distillation, yielding >98% pure product.

Catalytic Approaches

The use of immobilized lipases (e.g., Candida antarctica Lipase B) enables regioselective acetylation of BHP, minimizing side reactions:

Procedure :

  • BHP (1.0 equiv.) and vinyl acetate (2.5 equiv.) are mixed in toluene.

  • Immobilized lipase (10% w/w) is added, and the mixture is stirred at 40°C for 24 hours.

  • The enzyme is filtered, and the product is isolated via fractional distillation.

Outcomes :

  • Conversion : 92% (HPLC analysis).

  • Selectivity : >99% for diacetate formation.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.95 (m, 2H, CH₂OAc), 2.45 (q, 4H, N-CH₂), 2.10 (s, 6H, COCH₃), 1.25 (d, 12H, CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-N=O asymmetric stretch).

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column, mobile phase = acetonitrile/water (70:30), flow rate = 1.0 mL/min, UV detection at 230 nm.

  • Retention Time : 8.2 minutes .

Q & A

Q. What experimental models are widely used to study BOP-induced pancreatic carcinogenesis?

The Syrian golden hamster is the primary model for studying BOP-induced pancreatic ductal adenocarcinoma (PDA). A standard protocol involves subcutaneous administration of BOP (30 mg/kg) followed by repeated injections to induce neoplasms morphologically similar to human pancreatic cancer . Tumors are monitored via histopathology and molecular markers (e.g., K-ras mutations). This model is favored for its genetic and phenotypic parallels to human PDA, including ductal hyperplasia and invasive adenocarcinoma progression .

Q. How is endogenous nitrosation of bis(2-hydroxypropyl)amine (BHPA) to form N-Nitrosobis(2-hydroxypropyl)amine (BHP) investigated?

In male Wistar rats, BHPA (1% in diet) is co-administered with sodium nitrite (0.15–0.3% in water) for 94 weeks. Urinary BHP is quantified via HPLC, and tumor incidence is assessed in target organs (lung, esophagus, nasal cavity). This method confirms in vivo nitrosation and carcinogenicity, mimicking environmental exposure to nitrosatable amines .

Q. What analytical methods detect BOP metabolites and DNA adducts in target tissues?

High-performance liquid chromatography (HPLC) and autoradiography with ³H-labeled BOP are used to identify metabolites like N-nitrosobis(2-oxopropyl)amine (BOP) and N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) in pancreatic acinar cells . DNA methylation (e.g., O⁶-methylguanine) is analyzed via immunocytochemistry or mass spectrometry to assess genotoxicity .

Advanced Research Questions

Q. How do K-ras codon 12 mutations and p16INK4A/CDKN2A alterations drive BOP-induced pancreatic carcinogenesis?

BOP induces GG>T→GAT transitions in K-ras codon 12, detected via PCR-RFLP or sequencing, which activate MAPK pathways. Concurrent p16INK4A/CDKN2A deletions or promoter hypermethylation (analyzed via MSP or bisulfite sequencing) disrupt cell cycle regulation. These mutations mirror human PDA, enabling studies on targeted therapies .

Q. How can contradictions in acinar cell dedifferentiation vs. ductal origin in pancreatic adenocarcinoma be resolved?

Ultrastructural studies in Syrian hamsters reveal BOP-induced acinar cell dedifferentiation into duct-like cells, evidenced by loss of zymogen granules and cytokeratin expression. Lineage tracing using Cre-lox models or single-cell RNA sequencing can clarify whether tumors arise from transdifferentiated acinar cells or ductal precursors .

Q. What advanced imaging techniques detect early BOP-induced lesions in vivo?

SPECT imaging with ¹¹¹In-DOTA-c(RGDfK) targets αvβ3-integrin overexpression in preneoplastic pancreatic lesions. Autoradiography and immunostaining validate specificity, distinguishing neoplasia from inflammation (e.g., ¹⁸F-FDG-PET false positives) .

Methodological Guidance

Designing dose-response studies for BOP carcinogenicity:

  • Use staggered dosing (e.g., 10–50 mg/kg BOP) to establish thresholds for tumor initiation vs. promotion.
  • Monitor serum amylase/lipase for pancreatitis confounding results.
  • Include controls receiving nitrite or amine precursors alone to exclude spontaneous nitrosation .

Analyzing species-specific metabolic activation of BOP:
Isolated hepatocytes or pancreatic acinar cells from hamsters and rats are incubated with ³H-BOP. Metabolites are quantified via scintillation counting, revealing species differences in cytochrome P450-mediated activation (e.g., higher BOP→HPOP conversion in hamsters) .

Mitigating nitrosamine formation in experimental setups:

  • Avoid secondary amine contaminants in reagents.
  • Use ascorbic acid or α-tocopherol in diets to inhibit endogenous nitrosation .

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